molecular formula C32H28N2O5 B15213114 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)- CAS No. 70815-12-2

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-

Cat. No.: B15213114
CAS No.: 70815-12-2
M. Wt: 520.6 g/mol
InChI Key: IWQSPSSKNLJZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- is a complex organic compound known for its unique spiro structure. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate isobenzofuran and xanthene derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3’-methyl-3-oxo-2’-(phenylamino)- lies in its specific spiro structure and the presence of multiple functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

70815-12-2

Molecular Formula

C32H28N2O5

Molecular Weight

520.6 g/mol

IUPAC Name

2'-anilino-6'-(diethylamino)-3'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid

InChI

InChI=1S/C32H28N2O5/c1-4-34(5-2)22-12-14-25-29(17-22)38-28-15-19(3)27(33-21-9-7-6-8-10-21)18-26(28)32(25)24-13-11-20(30(35)36)16-23(24)31(37)39-32/h6-18,33H,4-5H2,1-3H3,(H,35,36)

InChI Key

IWQSPSSKNLJZMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.